molecular formula C20H24N2O4 B13103451 (R)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate

(R)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate

Cat. No.: B13103451
M. Wt: 356.4 g/mol
InChI Key: ZREUJWVHBVFLKX-QGZVFWFLSA-N
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Description

®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its complex structure, which includes an amino group, a benzyloxycarbonyl-protected amino group, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3,5-dimethylbenzoic acid and ®-2-amino-3-methylbutanoic acid.

    Protection of Amino Group: The amino group of ®-2-amino-3-methylbutanoic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 4-amino-3,5-dimethylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The resulting intermediate is esterified using methanol and a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzyloxycarbonyl-protected amino group can be deprotected using hydrogenation or acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium on carbon (Pd/C) for hydrogenation or trifluoroacetic acid for acidic deprotection.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Free amine after deprotection.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: The chiral nature of the compound makes it valuable in asymmetric synthesis as a chiral building block or catalyst.

    Protecting Group Chemistry: The benzyloxycarbonyl group is commonly used as a protecting group in peptide synthesis.

Biology

    Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in enzymes that interact with amino acid derivatives.

    Protein Labeling: The amino group can be used for labeling proteins with fluorescent tags or other markers.

Medicine

    Drug Development:

    Diagnostic Agents: The compound can be modified to create diagnostic agents for imaging or detection of specific biomolecules.

Industry

    Material Science: Used in the synthesis of polymers and materials with specific properties.

    Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate depends on its specific application. In enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. In drug development, it may bind to specific receptors or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: The enantiomer of the compound with similar properties but different biological activity.

    Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: The racemic mixture of the compound.

    Ethyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: An analog with an ethyl ester group instead of a methyl ester group.

Uniqueness

®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the benzyloxycarbonyl-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and functionalization.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl (2R)-3-(4-amino-3,5-dimethylphenyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C20H24N2O4/c1-13-9-16(10-14(2)18(13)21)11-17(19(23)25-3)22-20(24)26-12-15-7-5-4-6-8-15/h4-10,17H,11-12,21H2,1-3H3,(H,22,24)/t17-/m1/s1

InChI Key

ZREUJWVHBVFLKX-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1N)C)C[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC(=C1N)C)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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